Ethyl 5-bromo-2-fluoro-4-methylbenzoate
Description
Ethyl 5-bromo-2-fluoro-4-methylbenzoate (CAS 1445967-31-6) is a substituted benzoate ester featuring a bromine atom at position 5, fluorine at position 2, and a methyl group at position 4 on the aromatic ring . Its molecular formula is $ \text{C}{10}\text{H}{10}\text{BrFO}_2 $, with a molar mass of 275.09 g/mol. This compound is utilized in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 5-bromo-2-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3H2,1-2H3 |
InChI Key |
GPMCHUZOFGJWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)Br)C)F |
Origin of Product |
United States |
Preparation Methods
Esterification Techniques
Two main esterification methods are prevalent for preparing ethyl benzoates:
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Carbodiimide-mediated esterification | 4-bromo-2-fluorobenzoic acid, ethanol, EDCI (1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride), DMAP, dichloromethane, 20℃, 20 h | 90% | Mild conditions, high yield, product purified by silica gel chromatography. Suitable for sensitive groups like fluorine. |
| Thionyl chloride activation | 4-bromo-2-fluorobenzoic acid, ethanol, thionyl chloride, 0-70℃, overnight reflux | 110% (3.3 g from 3.0 g acid) | Acid converted to acyl chloride in situ, then reacted with ethanol. Efficient but harsher conditions. |
The carbodiimide method offers better control and milder conditions, minimizing side reactions.
Halogenation and Fluorination
- The bromine and fluorine substituents are often introduced on the benzoic acid precursor before esterification.
- Literature reports the synthesis of 4-bromo-2-fluorobenzoic acid derivatives via halogenation of fluorobenzoic acids or fluorination of bromobenzoic acids.
- A patent describes synthesis of related fluorobromo benzoates via diazotization and iodination followed by cyanide substitution, illustrating the complexity of selective halogenation.
Methyl Substitution at the 4-Position
- The methyl group at the 4-position can be introduced by starting with 4-methyl substituted benzoic acid derivatives or by methylation reactions.
- Methylation of hydroxy or amino precursors with methyl iodide in presence of bases like cesium carbonate or potassium carbonate in DMF is common.
- The methyl group is usually stable under the esterification and halogenation conditions described.
Representative Preparation Procedure
A typical preparation of Ethyl 5-bromo-2-fluoro-4-methylbenzoate may proceed as follows (adapted from similar compounds):
Data Tables Summarizing Key Preparation Details
Comprehensive Research Findings
- The carbodiimide-mediated esterification method is preferred for synthesizing ethyl esters of halogenated benzoic acids due to mild conditions and high yields, preserving sensitive substituents like fluorine.
- Thionyl chloride activation followed by ethanolysis is a classical method offering high conversion but requires careful handling due to corrosive reagents and elevated temperatures.
- Selective halogenation is often conducted prior to esterification to avoid complications in the ester group.
- Methyl substitution at the 4-position is generally stable under these conditions and can be introduced via methylation or starting material selection.
- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is standard to isolate the pure product.
- Related compounds such as methyl esters and nitro-substituted analogs have been synthesized using similar strategies, indicating the robustness of these methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-fluoro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution
Major Products Formed
Substitution: Products depend on the nucleophile used (e.g., 5-methoxy-2-fluoro-4-methylbenzoate).
Reduction: 5-bromo-2-fluoro-4-methylbenzyl alcohol.
Oxidation: 5-bromo-2-fluoro-4-methylbenzoic acid
Scientific Research Applications
Ethyl 5-bromo-2-fluoro-4-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-fluoro-4-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural analogs, highlighting substituent differences and their implications:
Key Observations:
- Halogen vs. Alkyl Substituents : Replacing fluorine with chlorine (e.g., Ethyl 5-bromo-2-chloro-4-fluorobenzoate) increases molar mass and may alter metabolic stability in bioactive compounds .
- Electron-Withdrawing Effects : Difluoro derivatives (e.g., Ethyl 5-bromo-2,4-difluorobenzoate) exhibit enhanced electrophilicity due to cumulative electron withdrawal, favoring nucleophilic aromatic substitution .
- Hydrogen Bonding : The hydroxyl group in Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate enables hydrogen bonding, influencing crystal packing and solubility, as discussed in hydrogen bond graph set analyses .
Physicochemical and Reactivity Trends
- Steric Effects : Ethyl 5-bromo-2,4-dimethylbenzoate’s dual methyl groups introduce steric hindrance, reducing reactivity at the ester carbonyl group .
- Thermal Stability : Halogenated analogs (e.g., bromo/chloro derivatives) generally exhibit higher thermal stability due to strong C–X bonds, relevant in high-temperature synthetic processes .
Biological Activity
Ethyl 5-bromo-2-fluoro-4-methylbenzoate is an aromatic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C11H10BrF2O2
- Molecular Weight : Approximately 295.10 g/mol
- Functional Groups : Contains bromine (Br), fluorine (F), and an ethyl ester group.
The presence of halogens such as bromine and fluorine significantly influences the compound's reactivity and biological interactions. These substituents can enhance lipophilicity, potentially improving membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its role as a substrate or inhibitor in various enzymatic reactions. The halogen atoms can modify the compound's binding affinity to specific enzyme active sites, affecting enzyme kinetics and overall metabolic pathways. For instance, it may interact with enzymes involved in drug metabolism or biotransformation, which is crucial for understanding its pharmacological potential .
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that halogenated benzoates could inhibit bacterial growth due to their ability to disrupt cellular membranes or interfere with metabolic processes .
Enzyme Inhibition Studies
In biochemical assays, this compound has shown potential as an enzyme inhibitor. Its structure allows it to compete with natural substrates at enzyme active sites, thus modulating enzymatic activity. For example, it may inhibit enzymes involved in the biosynthesis of essential metabolites in pathogenic organisms .
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study published in MDPI highlighted the interaction of halogenated compounds with cytochrome P450 enzymes, indicating that this compound could influence drug metabolism pathways .
- Experimental data showed that the compound exhibited significant inhibition against certain cytochrome P450 isoforms, suggesting its potential role in drug-drug interactions.
-
Antimicrobial Efficacy :
- In vitro tests revealed that this compound displayed antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- The compound's mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to its structural properties.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C11H10BrF2O2 | Contains bromine and fluorine; ethyl group |
| Ethyl 5-chloro-2-fluoro-4-methylbenzoate | C11H10ClF2O2 | Chlorine instead of bromine |
| Mthis compound | C10H9BrF2O2 | Methyl group instead of ethyl |
This table illustrates how variations in halogenation and functional groups can affect the biological activity and reactivity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
